Cumyl-CH-megaclone

CB1 receptor binding synthetic cannabinoid pharmacology receptor affinity profiling

Forensic and pharmacological labs require reference standards with unambiguous metabolic and receptor data to avoid misidentification. Cumyl-CH-MEGACLONE (SGT-270) is a γ-carboline-1-one SCRA characterized by a cyclohexylmethyl tail. • hCB1 binding Ki = 1.01 nM (2.5× higher affinity vs. JWH-018); functional EC50 = 1.22 nM, Emax = 143.4% • Three unique monohydroxylated urinary metabolites (M08, M10, M13) for LC-QToF-MS confirmation • Batch-specific CoA + Cayman Spectral Library access; ≥98% crystalline solid

Molecular Formula C27H30N2O
Molecular Weight 398.5 g/mol
Cat. No. B8256759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCumyl-CH-megaclone
Molecular FormulaC27H30N2O
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)N2C=CC3=C(C2=O)C4=CC=CC=C4N3CC5CCCCC5
InChIInChI=1S/C27H30N2O/c1-27(2,21-13-7-4-8-14-21)29-18-17-24-25(26(29)30)22-15-9-10-16-23(22)28(24)19-20-11-5-3-6-12-20/h4,7-10,13-18,20H,3,5-6,11-12,19H2,1-2H3
InChIKeyCGHCGYCTOLWAPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cumyl-CH-MEGACLONE: Analytical Standard and Pharmacological Baseline


Cumyl-CH-MEGACLONE (also designated SGT-270, CAS 2813950-07-9) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the γ-carboline-1-one structural class, characterized by a cumyl head group (2-phenylpropan-2-yl) and a distinctive cyclohexylmethyl N-substituted tail moiety [1]. First identified in European drug markets in December 2018, this compound serves as an analytical reference standard for forensic and research applications [2]. Pharmacological characterization at the human cannabinoid receptor 1 (hCB1) reveals sub-nanomolar to low-nanomolar potency, positioning Cumyl-CH-MEGACLONE as a structurally and functionally defined member within the γ-carboline-1-one SCRA family [1].

Use Context Forensic analytical reference standard with documented purity and batch-specific documentation
Selection Logic Structurally resolved γ-carboline-1-one SCRA with defined cyclohexylmethyl tail for receptor pharmacology and SAR studies
Documentation Access to GC-MS spectral library and Certificates of Analysis for method validation

Cumyl-CH-MEGACLONE: Why Generic Substitution Fails


Within the γ-carboline-1-one synthetic cannabinoid class, N-alkyl tail group modification produces quantifiable divergence in hCB1 binding affinity, functional potency, and metabolic fate. Head-to-head comparison data demonstrate that Cumyl-CH-MEGACLONE exhibits an hCB1 binding Ki of 1.01 nM, which is 2.5-fold higher affinity than the reference agonist JWH-018 [1]. Moreover, the cyclohexylmethyl tail distinguishes this compound from structurally related analogs such as Cumyl-PEGACLONE (pentyl tail) and 5F-Cumyl-PEGACLONE (5-fluoropentyl tail), producing distinct urinary metabolite profiles—specifically, three monohydroxylated metabolites (M08, M10, M13) that serve as consumption markers unique to Cumyl-CH-MEGACLONE [1]. Generic substitution without analytical verification therefore risks misidentification in forensic casework and introduces uncontrolled variables in receptor pharmacology studies.

Target Cumyl-CH-MEGACLONE cyclohexylmethyl tail
Pentyl-chain analogs Measurable divergence in hCB1 affinity and functional potency reported
Target Unique monohydroxylated metabolites M08, M10, M13
Analogs Distinct urinary metabolite profiles may cause misidentification in forensic casework
Target Full agonist efficacy benchmark vs JWH-018
Other γ-carboline-1-ones Pharmacological profile may not transfer without compound-specific validation

Cumyl-CH-MEGACLONE: Quantitative Pharmacological and Metabolic Evidence


hCB1 Binding Affinity vs JWH-018

In a competitive ligand binding assay performed at the human cannabinoid receptor 1 (hCB1), Cumyl-CH-MEGACLONE exhibited a binding affinity Ki value of 1.01 nM [1]. This represents a 2.5-fold improvement in affinity compared to the prototypical synthetic cannabinoid JWH-018, which was evaluated under parallel assay conditions [1]. The sub-nanomolar to low-nanomolar affinity places Cumyl-CH-MEGACLONE among high-potency SCRAs, providing a defined benchmark for receptor occupancy studies.

hCB1 Affinity
Head-to-head
Ki = 1.01 nM (2.5-fold higher affinity than JWH-018)
Affinity benchmark for receptor occupancy probe selection
Competitive binding assay at hCB1
CB1 receptor binding synthetic cannabinoid pharmacology receptor affinity profiling

hCB1 Functional Potency and Efficacy vs JWH-018

In a receptor activation assay at hCB1, Cumyl-CH-MEGACLONE demonstrated an EC50 of 1.22 nM for agonist-induced receptor activation [1]. The compound also exhibited an Emax of 143.4% above constitutive receptor activity, which is 1.13-fold higher than the Emax observed for JWH-018 under identical assay conditions [1]. These data establish Cumyl-CH-MEGACLONE as a high-potency, high-efficacy hCB1 full agonist.

hCB1 Efficacy
Head-to-head
EC50 = 1.22 nM; Emax 143.4% (1.13-fold higher vs JWH-018)
Supports CB1 activation study design
Receptor activation assay at hCB1
CB1 functional activity receptor activation assay agonist efficacy

Unique Urinary Metabolite Profile vs Pentyl-Chain Analogs

Phase-I metabolism studies of Cumyl-CH-MEGACLONE, conducted using authentic human urine samples and validated with pooled human liver microsome assays, identified three monohydroxylated metabolites (designated M08, M10, and M13) as reliable urinary markers for proof of consumption [1]. These metabolites arise specifically from biotransformation of the cyclohexylmethyl tail group and are structurally distinct from metabolites generated by the pentyl-tail analog Cumyl-PEGACLONE and the 5-fluoropentyl-tail analog 5F-Cumyl-PEGACLONE [1].

Urinary Metabolites
Class-level inference
Unique panel: M08, M10, M13 from cyclohexylmethyl tail
Differentiates consumption from pentyl/5F-pentyl analogs in forensic analysis
LC-QToF-MS of authentic urine; in vitro HLM assays
phase-I metabolism urinary biomarker forensic toxicology

Reference Standard Purity and Analytical Documentation

Cumyl-CH-MEGACLONE is commercially available as a crystalline solid analytical reference standard with a purity specification of ≥98% . The compound is supplied with batch-specific Certificates of Analysis and QC documentation, including GC-MS spectral data accessible through the Cayman Spectral Library, a searchable 70 eV EI mass spectral database containing over 2,000 forensic drug standards . The reference standard formulation includes defined solubility parameters (chloroform: 1 mg/mL; DMF, DMSO, ethanol: slightly soluble) .

Reference Purity
Data to verify
Purity ≥98%; batch-specific CoA and spectral library access
Supports method calibration and validation
Traceable documentation; verify with batch certificate
analytical reference standard forensic analysis method validation

Cumyl-CH-MEGACLONE: Application Scenarios


Forensic Urine Confirmation Using Metabolite Markers

Forensic toxicology laboratories analyzing suspected synthetic cannabinoid exposure can utilize the established panel of three monohydroxylated urinary metabolites (M08, M10, M13) as confirmatory markers specific to Cumyl-CH-MEGACLONE ingestion [1]. The analytical reference standard enables accurate method calibration and unambiguous differentiation from structurally related γ-carboline-1-one SCRAs such as Cumyl-PEGACLONE and 5F-Cumyl-PEGACLONE, whose pentyl-chain metabolites produce distinct LC-QToF-MS profiles [1].

CB1 Receptor Pharmacology: High-Affinity Reference Agonist

Researchers investigating human CB1 receptor signaling can employ Cumyl-CH-MEGACLONE as a defined high-affinity agonist probe, with established binding parameters of Ki = 1.01 nM, functional potency of EC50 = 1.22 nM, and Emax = 143.4% above constitutive activity [1]. The quantifiable 2.5-fold higher binding affinity and 1.13-fold higher functional efficacy relative to the widely used reference agonist JWH-018 provide a calibrated benchmark for comparative receptor pharmacology experiments [1].

Analytical Method Validation and Instrument Qualification

Analytical chemists developing GC-MS or LC-QToF-MS methods for synthetic cannabinoid detection can utilize Cumyl-CH-MEGACLONE reference standard (≥98% purity, crystalline solid) for calibration curve preparation, limit of detection/quantification determination, and instrument performance qualification [1]. The availability of batch-specific Certificates of Analysis and access to the Cayman Spectral Library GC-MS database ensures traceable analytical validation in compliance with forensic laboratory quality standards [1].

SAR Studies: Cyclohexylmethyl vs Pentyl Tail Comparison

Medicinal chemistry and pharmacology groups conducting structure-activity relationship (SAR) analyses of γ-carboline-1-one synthetic cannabinoids can use Cumyl-CH-MEGACLONE as the cyclohexylmethyl-tail reference compound for direct comparison against pentyl-tail (Cumyl-PEGACLONE) and 5-fluoropentyl-tail (5F-Cumyl-PEGACLONE) analogs [1]. Published comparative pharmacological data indicate that Cumyl-CH-MEGACLONE more closely resembles the pharmacologic profile of Cumyl-PEGACLONE than the fluorinated analog, providing a defined SAR data point for tail-group optimization studies [1].

Application
Selection Property
Validation Focus
Forensic urine confirmation
Cyclohexylmethyl-specific metabolite markers
Metabolite differentiation vs pentyl/5F-pentyl analogs via LC-QToF-MS
CB1 receptor pharmacology
Defined hCB1 agonist affinity and efficacy profile
Receptor binding and activation assay benchmarking vs reference agonist
Analytical method validation
Traceable reference standard purity and spectral data
Calibration, LOD/LOQ determination, and instrument qualification
SAR tail-group comparison
Cyclohexylmethyl vs pentyl/5-fluoropentyl profile
Comparative pharmacology and metabolism data review

Technical Documentation Hub

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41 linked technical documents
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